molecular formula C16H14Cl2N2O3 B6085151 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide

2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide

Cat. No. B6085151
M. Wt: 353.2 g/mol
InChI Key: QACGPQMYUBHKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide, also known as CPCA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of 4-chlorophenylacetic acid and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is not fully understood. However, several studies have suggested that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide may help to reduce inflammation and pain.
Biochemical and physiological effects:
Several studies have shown that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exhibits anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide are not fully understood.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is also stable under normal laboratory conditions. However, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has certain limitations. It is toxic and should be handled with care. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is also sensitive to air and moisture and should be stored in a dry and dark place.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. One possible direction is to further investigate the mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. Another direction is to study the potential applications of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide in the treatment of other diseases. Additionally, the development of new derivatives of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is commonly used as a reagent in organic synthesis and has been shown to exhibit anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide in lab experiments, the future directions for research on 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide are promising.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting acetyl chloride is then reacted with hydrazine hydrate to form 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. The overall reaction can be represented as follows:

Scientific Research Applications

2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has been extensively studied for its potential applications in various fields. In organic synthesis, 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is commonly used as a reagent for the preparation of various compounds. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been studied for its potential applications in the field of medicine. Several studies have shown that 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exhibits anti-inflammatory, anticonvulsant, and antitumor activities. 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-3-1-11(2-4-12)9-15(21)19-20-16(22)10-23-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGPQMYUBHKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide

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